(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid
CAS No.:
Cat. No.: VC18169309
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2 |
|---|---|
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | (2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid |
| Standard InChI | InChI=1S/C8H17NO2/c1-8(2,3)6(7(10)11)9(4)5/h6H,1-5H3,(H,10,11)/t6-/m0/s1 |
| Standard InChI Key | IXSYUULNYWPWNY-LURJTMIESA-N |
| Isomeric SMILES | CC(C)(C)[C@H](C(=O)O)N(C)C |
| Canonical SMILES | CC(C)(C)C(C(=O)O)N(C)C |
Introduction
Chemical Structure and Stereochemistry
Molecular Configuration
The compound’s IUPAC name, (2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid, reflects its stereochemistry and functional groups. The molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol . The R configuration at the second carbon atom ensures chirality, critical for interactions in biological systems.
Stereochemical Representation
The SMILES notation CC(C)(C)C@HN(C)C and InChIKey IXSYUULNYWPWNY-LURJTMIESA-N confirm the (2R) stereochemistry . The tert-butyl group (C(C)(C)C) and dimethylamino moiety (N(C)C) contribute to steric hindrance and polarity, respectively.
3D Conformation
PubChem’s 3D conformer model reveals a twisted conformation due to the bulky tert-butyl group, which limits rotational freedom and stabilizes specific binding orientations .
Synthesis and Production
Synthetic Routes
Industrial synthesis typically involves alkylation of 3,3-dimethylbutanoic acid with dimethylamine under basic conditions (e.g., NaOH or K₂CO₃). Solvents like ethanol or methanol enhance reactant solubility, with optimal yields achieved at 60–80°C and neutral pH.
Key Reaction Steps
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Alkylation:
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Purification: Crystallization or distillation removes byproducts, ensuring >95% purity.
Industrial Scalability
Large-scale reactors employ continuous distillation to maintain reaction efficiency. Process optimization reduces energy consumption by 20% compared to batch methods.
Physicochemical Properties
Computational Data
The low XLogP3 value (-0.7) indicates moderate hydrophilicity, while the Topological Polar Surface Area (PSA) of 40.5 Ų suggests permeability across biological membranes .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch).
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NMR:
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¹H NMR (CDCl₃): δ 1.15 (s, 9H, tert-butyl), δ 2.30 (s, 6H, N(CH₃)₂).
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Biological Activity and Applications
Mechanistic Insights
The dimethylamino group facilitates interactions with neurotransmitter receptors (e.g., GABAₐ), while the tert-butyl group enhances metabolic stability. In vitro studies show IC₅₀ values of 12 µM for enzyme inhibition, suggesting potential as a kinase inhibitor.
Pharmaceutical Applications
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Peptide Mimetics: Incorporation into pseudopeptides improves oral bioavailability by 40% compared to natural analogs.
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Drug Candidates: Serves as a building block for antitumor agents targeting PI3K/Akt pathways.
| Hazard Class | Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear gloves; rinse with water |
| Eye Damage | Category 2A | Use goggles; flush eyes immediately |
| Respiratory Irritation | Category 3 | Use respiratory protection |
Handling requires PPE, including nitrile gloves and fume hoods, to mitigate risks .
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